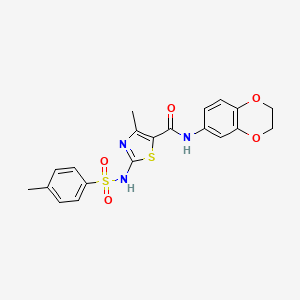

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide

Description

This compound is a multifunctional heterocyclic molecule featuring a 2,3-dihydro-1,4-benzodioxin core linked to a thiazole-5-carboxamide scaffold. The thiazole ring is substituted with a 4-methylbenzenesulfonamido group at position 2 and a methyl group at position 4. Its synthesis likely involves coupling a pre-functionalized benzodioxin amine with a thiazole-carboxylic acid derivative, analogous to methodologies reported for related sulfonamide-thiazole hybrids (e.g., coupling reactions using carbodiimide reagents) .

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5S2/c1-12-3-6-15(7-4-12)30(25,26)23-20-21-13(2)18(29-20)19(24)22-14-5-8-16-17(11-14)28-10-9-27-16/h3-8,11H,9-10H2,1-2H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLJPOODBVRWHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)NC3=CC4=C(C=C3)OCCO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide typically involves multiple steps. One common approach starts with the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride in the presence of an aqueous sodium carbonate solution. This reaction yields N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-acetamidobenzenesulfonamide, which is then further reacted with alkyl or aralkyl halides in dimethylformamide (DMF) using lithium hydride as a base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways .

Anticancer Activity

The compound also demonstrates potential anticancer properties. In vitro studies have evaluated its efficacy against several cancer cell lines, including breast and colon cancer cells. The results suggest that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Diabetes Management

The compound has been screened for its inhibitory effects on enzymes like α-glucosidase and acetylcholinesterase, which are relevant in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's disease (AD). Such enzyme inhibitors can help regulate blood sugar levels and improve cognitive functions .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity and interaction mechanisms of this compound with specific biological targets. These studies provide insights into how modifications to the molecular structure can enhance therapeutic efficacy while minimizing side effects .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide exerts its effects is not fully understood. it is believed to involve interactions with specific molecular targets such as enzymes or receptors. For example, sulfonamide compounds are known to inhibit enzymes like carbonic anhydrase and folate synthetase, which play crucial roles in various physiological processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s uniqueness lies in its combination of the benzodioxin core, thiazole ring, and sulfonamide group. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Comparative Analysis of Key Features

Key Research Findings and Distinctions

b. Bioactivity Insights

- Antimicrobial Potential: The sulfonamido group in the target compound mirrors ’s biofilm-inhibiting benzodioxin sulfonamides (e.g., 5e and 5f inhibited E. coli/B. subtilis biofilms) .

- Anti-inflammatory Prospects : highlights benzodioxin-linked carboxylic acids (e.g., 2-(benzodioxin-6-yl)acetic acid) with ibuprofen-like anti-inflammatory activity. The target compound’s carboxamide may offer enhanced solubility or target specificity .

- Structural Advantages : The thiazole ring’s electron-rich nature and the benzodioxin’s planar structure could improve binding to enzymatic pockets compared to triazole-based analogs in .

c. SAR (Structure-Activity Relationship) Considerations

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic potential based on various studies and findings.

Synthesis of the Compound

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide starts with the reaction of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with 4-methylbenzenesulfonyl chloride in an alkaline medium. This forms the sulfonamide derivative, which can then be further reacted with various bromoacetamides to yield a range of thiazole-containing compounds. The detailed synthetic pathway is as follows:

-

Starting Materials :

- N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine)

- 4-Methylbenzenesulfonyl chloride

- 2-Bromo-N-(un/substituted-phenyl)acetamides

-

Reagents :

- 10% Aqueous Na2CO3 (for pH control)

- DMF (as a solvent)

- Lithium hydride (as a base)

-

Procedure :

- The amine is suspended in distilled water and stirred with Na2CO3 to maintain an alkaline pH.

- The sulfonyl chloride is added and stirred until completion.

- The product is precipitated and purified through recrystallization.

Antidiabetic Activity

Research has shown that compounds derived from thiazoles exhibit significant antidiabetic properties. In particular, studies have indicated that thiazole derivatives can inhibit enzymes such as α-glucosidase, which plays a critical role in carbohydrate metabolism. For instance, the synthesized compound was screened against α-glucosidase and showed promising inhibitory activity, suggesting potential use in managing Type 2 Diabetes Mellitus (T2DM) .

Anticancer Activity

Thiazole-containing compounds are well-known for their anticancer properties. They have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies demonstrated that the compound could suppress proliferation in specific tumor cell lines by targeting key signaling pathways involved in cancer progression .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Thiazoles have been associated with reducing oxidative stress and inflammation in neuronal cells. Experimental models using gerbils indicated that certain thiazole derivatives could significantly decrease neurotoxicity induced by reactive oxygen species (ROS), highlighting their potential in treating neurodegenerative diseases .

Case Studies

-

Inhibition of CK1δ :

A related study identified thiazole derivatives as potent inhibitors of casein kinase 1 delta (CK1δ), which is implicated in various cellular processes including circadian rhythms and cancer progression. The compound exhibited an IC50 value indicating high potency against CK1δ . -

Antimicrobial Activity :

Thiazole derivatives have shown broad-spectrum antimicrobial activity against both bacterial and fungal pathogens. This activity is crucial given the rising incidence of drug-resistant infections globally .

Summary of Biological Activities

Q & A

Q. Table 1: Structural Features and Functional Roles

| Structural Component | Functional Role |

|---|---|

| Benzodioxin ring | Enhances lipophilicity and metabolic stability |

| Thiazole-carboxamide backbone | Facilitates hydrogen bonding and π-π interactions with biological targets |

| 4-Methylbenzenesulfonamido group | Improves solubility and modulates pharmacokinetics |

What synthetic routes are commonly used for this compound, and how are yields optimized?

The synthesis typically involves:

Coupling Reactions : Amide bond formation between the benzodioxin-6-amine and thiazole-carboxylic acid derivatives under reflux in polar aprotic solvents like DMF .

Sulfonamide Incorporation : Reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .

Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. Key Parameters for Yield Optimization :

- Temperature control (60–80°C for coupling steps) .

- Solvent selection (DMF for solubility vs. acetonitrile for faster kinetics) .

- Stoichiometric ratios (1:1.2 for sulfonylation to avoid side products) .

What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirms regiochemistry of the benzodioxin and sulfonamido groups (e.g., ¹H NMR: δ 7.2–7.4 ppm for aromatic protons) .

- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]⁺ at m/z 458.3) .

- X-ray Crystallography : Resolves conformational preferences of the thiazole ring .

Advanced Research Questions

How can reaction conditions be optimized to address low yields in sulfonamide coupling?

Low yields often arise from incomplete activation of the sulfonyl chloride or competing hydrolysis. Methodological solutions include:

- Moisture-Free Conditions : Use of molecular sieves or inert gas purging .

- Catalytic Additives : DMAP (4-dimethylaminopyridine) to enhance nucleophilicity .

- Ultrasound-Assisted Synthesis : Reduces reaction time from 12 hours to 2 hours, improving yields by 15–20% .

Q. Table 2: Comparative Reaction Optimization

| Condition | Yield (Traditional) | Yield (Optimized) | Reference |

|---|---|---|---|

| Room temperature, DMF | 55% | – | |

| 60°C, DMF with DMAP | – | 78% | |

| Ultrasound, acetonitrile | – | 85% |

How should researchers resolve contradictions in biological activity data across studies?

Contradictions may stem from assay variability (e.g., cell line differences) or impurities. Strategies include:

- Dose-Response Curves : Validate activity across multiple concentrations (IC₅₀ ± SEM).

- Metabolic Stability Assays : Compare hepatic microsomal degradation rates to rule out pharmacokinetic artifacts .

- Orthogonal Assays : Use SPR (surface plasmon resonance) to confirm binding affinities if cell-based assays conflict .

What computational methods support the design of derivatives with enhanced activity?

- Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to prioritize derivatives with stable binding poses .

- QSAR Models : Correlate structural features (e.g., logP, polar surface area) with bioactivity datasets .

How can statistical experimental design improve synthesis scalability?

- Factorial Design : Screen variables (temperature, solvent, catalyst) to identify critical parameters .

- Response Surface Methodology (RSM) : Optimize interdependent factors (e.g., reaction time vs. temperature) for pilot-scale batches .

Q. Example RSM Workflow :

Define factors (e.g., temperature: 50–90°C, catalyst loading: 1–5 mol%).

Conduct 15–20 experiments to model yield response.

Validate predictions with three confirmation runs .

Methodological Challenges and Solutions

What strategies mitigate degradation during long-term storage?

- Lyophilization : Stabilize the compound as a lyophilized powder under argon .

- Excipient Screening : Add antioxidants (e.g., BHT) to aqueous formulations .

How to address poor solubility in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.